molecular formula C12H12N2O B7502088 1-Benzylpyrrole-2-carboxamide

1-Benzylpyrrole-2-carboxamide

Cat. No.: B7502088
M. Wt: 200.24 g/mol
InChI Key: GQXZQEPBBWMIJZ-UHFFFAOYSA-N
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Description

1-Benzylpyrrole-2-carboxamide is an organic compound belonging to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrole-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with benzylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines or reduced amides.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1-Benzylpyrrole-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzylpyrazine-2-carboxamide
  • 1-Benzylindole-2-carboxamide
  • 1-Benzylimidazole-2-carboxamide

Comparison: 1-Benzylpyrrole-2-carboxamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and synthetic accessibility. The presence of the pyrrole ring imparts distinct electronic properties, influencing its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

1-benzylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXZQEPBBWMIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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